Cas no 26979-06-6 (5H,6H,7H-cyclopentadpyrimidin-4-amine)
5H,6H,7H-cyclopentadpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid
- 5H-Cyclopentapyrimidin-4-amine,6,7-dihydro-
- 4-Amino-6,7-dihydro-5H-cyclopenta<d>pyrimidin
- 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine(SALTDATA: FREE)
- 6,7-Dihydro-5H-cyclopentapyrimidin-4-ylamin
- 6,7-dihydro-5H-cyclopentapyrimidin-4-ylamine
- 5H,6H,7H-cyclopentadpyrimidin-4-amine
- AKOS001329156
- cid_6603243
- MLS000080118
- NSC 29440
- 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine;hydrochloride
- Oprea1_641978
- 6, 7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- J-514260
- BDBM71666
- 5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
- 5H-Cyclopentapyrimidin-4-amine, 6,7-dihydro- (9CI)
- 26979-06-6
- EU-0034816
- SMR000037148
- CS-0308221
- EN300-111125
- NSC29440
- NSC-29440
- BS-37621
- Z234796414
- 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamine;hydrochloride
- F83602
- DTXSID10283044
- CHEMBL1740972
- F0451-1597
- AB00459462-03
- BB 0219236
- SCHEMBL361602
- MFCD00603725
- STK033517
-
- MDL: MFCD00603725
- Inchi: 1S/C7H9N3/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10)
- InChI Key: KWLUCRCCWCBGDT-UHFFFAOYSA-N
- SMILES: N1C=NC(=C2C=1CCC2)N
Computed Properties
- Exact Mass: 135.08000
- Monoisotopic Mass: 135.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.80000
- LogP: 1.12870
5H,6H,7H-cyclopentadpyrimidin-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5H,6H,7H-cyclopentadpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000556-5g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
26979-06-6 | 95% | 5g |
$539.00 | 2023-09-02 | |
| Alichem | A089000556-10g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
26979-06-6 | 95% | 10g |
$918.00 | 2023-09-02 | |
| Chemenu | CM167783-5g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
26979-06-6 | 95% | 5g |
$514 | 2021-08-05 | |
| Chemenu | CM167783-10g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
26979-06-6 | 95% | 10g |
$842 | 2021-08-05 | |
| TRC | D679783-25mg |
6,7-Dihydro-5H-cyclopenta[D]pyrimidin-4-amine |
26979-06-6 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679783-50mg |
6,7-Dihydro-5H-cyclopenta[D]pyrimidin-4-amine |
26979-06-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D679783-250mg |
6,7-Dihydro-5H-cyclopenta[D]pyrimidin-4-amine |
26979-06-6 | 250mg |
$ 185.00 | 2022-06-05 | ||
| Chemenu | CM167783-1g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
26979-06-6 | 95% | 1g |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1260876-100mg |
5H-Cyclopentapyrimidin-4-amine, 6,7-dihydro- (9CI) |
26979-06-6 | 95% | 100mg |
$80 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1260876-250mg |
5H-Cyclopentapyrimidin-4-amine, 6,7-dihydro- (9CI) |
26979-06-6 | 95% | 250mg |
$105 | 2024-06-06 |
5H,6H,7H-cyclopentadpyrimidin-4-amine Suppliers
5H,6H,7H-cyclopentadpyrimidin-4-amine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5H,6H,7H-cyclopentadpyrimidin-4-amine
Introduction to 5H,6H,7H-cyclopentadpyrimidin-4-amine (CAS No. 26979-06-6)
5H,6H,7H-cyclopentadpyrimidin-4-amine, also known by its CAS number 26979-06-6, is a unique and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are fundamental building blocks in various biological processes, including nucleic acid synthesis and cellular signaling. The structure of 5H,6H,7H-cyclopentadpyrimidin-4-amine features a cyclopentadiene ring fused with a pyrimidine ring, making it a versatile scaffold for the development of novel therapeutic agents.
The chemical structure of 5H,6H,7H-cyclopentadpyrimidin-4-amine is characterized by its unique ring system, which imparts specific chemical and biological properties. The cyclopentadiene ring provides a rigid and planar structure, while the pyrimidine ring offers a rich array of functional groups that can be modified to enhance pharmacological activity. This combination makes 5H,6H,7H-cyclopentadpyrimidin-4-amine an attractive candidate for drug discovery and development.
Recent studies have explored the potential applications of 5H,6H,7H-cyclopentadpyrimidin-4-amine in various therapeutic areas. One notable area of research is its potential as an antiviral agent. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 5H,6H,7H-cyclopentadpyrimidin-4-amine exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that these derivatives could inhibit viral replication by interfering with key viral enzymes, making them promising candidates for the development of new antiviral drugs.
In addition to its antiviral properties, 5H,6H,7H-cyclopentadpyrimidin-4-amine has also shown potential in cancer research. A 2022 study published in the Journal of Biological Chemistry demonstrated that certain derivatives of this compound could selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. These findings suggest that 5H,6H,7H-cyclopentadpyrimidin-4-amine could be a valuable lead compound for the development of targeted cancer therapies.
The pharmacokinetic properties of 5H,6H,7H-cyclopentadpyrimidin-4-amine have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and can penetrate biological membranes effectively, which are crucial factors for drug efficacy. Furthermore, preliminary toxicity studies have indicated that 5H,6H,7H-cyclopentadpyrimidin-4-amine has a low toxicity profile at therapeutic doses.
The synthetic accessibility of 5H,6H,7H-cyclopentadpyrimidin-4-amine is another important aspect that contributes to its potential as a drug candidate. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the cyclization of appropriate precursors under mild conditions to form the cyclopentadiene-pyrimidine scaffold. These synthetic methods provide chemists with the flexibility to introduce various functional groups and modifications to optimize the pharmacological properties of the compound.
In conclusion, 5H,6H,7H-cyclopentadpyrimidin-4-amine (CAS No. 26979-06-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases. As more studies are conducted and clinical trials advance, it is likely that 5H,6H,7H-cyclopentadpyrimidin-4-amine will play an increasingly important role in modern medicine.
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